1,2-Dichloropropane

Thermodynamics Distillation Process Engineering

Select 1,2-Dichloropropane (78-87-5) for measurable process optimization. 11% lower vaporization enthalpy vs 1,3-DCP cuts distillation energy costs. Higher catalytic dehydrochlorination rate (Ea=60.6 kJ/mol) accelerates 1-chloropropene production. Superior PVC compatibility (χ=0.65–0.68) reduces swelling vs 1,2-dichloroethane. Procure ≥98% purity for data-driven process design.

Molecular Formula C3H6Cl2
Molecular Weight 112.98 g/mol
CAS No. 78-87-5
Cat. No. B032752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloropropane
CAS78-87-5
Synonyms1,2-DCP;  1,2-Dichloropropane;  NSC 1237;  Propylene Chloride;  Propylene Dichloride;  R 270da
Molecular FormulaC3H6Cl2
Molecular Weight112.98 g/mol
Structural Identifiers
SMILESCC(CCl)Cl
InChIInChI=1S/C3H6Cl2/c1-3(5)2-4/h3H,2H2,1H3/t3-/m1/s1
InChIKeyKNKRKFALVUDBJE-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70.7° F (NTP, 1992)
0.02 M
Sol in alcohol, ether, benzene and chloroform
Miscible with org solvents
In water, 2,800 mg/l @ 25 °C
Solubility in water, g/100ml at 20 °C: 0.26
0.3%

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichloropropane (CAS 78-87-5) Technical Baseline and Procurement Context


1,2-Dichloropropane (propylene dichloride, CAS 78-87-5) is a chlorinated alkane solvent with the molecular formula C3H6Cl2 and a molecular weight of 112.99 g/mol [1]. It is a colorless to pale yellow, highly flammable liquid with a sweet, chloroform-like odor and a density of 1.156 g/mL at 25°C . The compound is miscible with most organic solvents and exhibits a water solubility of approximately 2.7–3 g/L at 20°C [2]. Historically utilized as a chemical intermediate, industrial solvent, and soil fumigant component, its application profile is now constrained by its IARC Group 1 carcinogen classification .

Why 1,2-Dichloropropane Cannot Be Simply Replaced by Other Dichloropropane Isomers or Common Chlorinated Solvents


The C3H6Cl2 isomer family exhibits significant and quantifiable divergence in thermodynamic, kinetic, and material interaction properties. Substituting 1,2-dichloropropane with a closely related isomer—such as 1,3-dichloropropane or 2,2-dichloropropane—or with a common industrial alternative like 1,2-dichloroethane introduces measurable changes in vapor pressure, reaction rates, biodegradation pathways, and polymer compatibility. These differences are not marginal; they directly impact process design parameters including distillation column specifications [1], catalytic reactor residence times [2], and environmental remediation strategies [3].

1,2-Dichloropropane Quantitative Differentiation Data Versus Key Comparators


Enthalpy of Vaporization: 1,2-Dichloropropane Requires Significantly Less Energy to Vaporize Than 1,3-Dichloropropane

In a direct calorimetric measurement study, 1,2-dichloropropane exhibited a standard enthalpy of vaporization (ΔHv0) of 36.14 ± 0.05 kJ/mol, which is 11.0% lower than that of its constitutional isomer 1,3-dichloropropane (40.61 ± 0.10 kJ/mol) [1]. This lower energy requirement for phase change translates to reduced heating duty in separation and solvent recovery operations.

Thermodynamics Distillation Process Engineering

Catalytic Dehydrochlorination Rate: 1,2-Dichloropropane Reacts Faster Than 1,3-Dichloropropane on Silica-Alumina

A direct comparative study on a silica-alumina catalyst bed reported that 1,2-dichloropropane undergoes dehydrochlorination more rapidly than 1,3-dichloropropane at temperatures above 500 K [1]. The activation energy for the conversion of 1,2-dichloropropane was determined to be 14.4 kcal/mol (60.6 kJ/mol), with the reaction proceeding through an E1 elimination mechanism [1].

Catalysis Reaction Engineering Chemical Synthesis

Cometabolic Biodegradation Rate: 1,2-Dichloropropane Is Less Readily Transformed Than 1,3-Dichloropropane by Methanotrophs

Using resting cell suspensions of Methylosinus trichosporium OB3b expressing soluble methane monooxygenase, the first-order rate constant for 1,2-dichloropropane transformation was lower than that for 1,3-dichloropropane, following the order: 1-chloropropane (1.03) > 1,3-dichloropropane > 1,2-dichloropropane > 1,2,3-trichloropropane (0.07 ml min⁻¹ mg cells⁻¹) [1]. The inactivation constant was lower for 1,2-dichloropropane compared to 1,3-dichloropropane, indicating less enzyme deactivation during cometabolism [1].

Bioremediation Environmental Fate Microbial Degradation

PVC Softening Potential: 1,2-Dichloropropane Exhibits Stronger Swelling Power Than 1,2-Dichloroethane

The Flory-Huggins interaction parameter (χ), a quantitative measure of solvent power for PVC, was reported as 0.68 (Berens, 1985) and 0.65 (Vonk, 1985) for 1,2-dichloropropane, compared to <0.55 (Berens) and 0.56 (Vonk) for 1,2-dichloroethane [1]. Lower χ values indicate stronger solvent/swelling power; thus 1,2-dichloroethane is a more aggressive PVC solvent than 1,2-dichloropropane.

Polymer Compatibility Material Science Solvent Selection

Evidence-Based Industrial and Research Scenarios for 1,2-Dichloropropane Selection


Energy-Efficient Distillation and Solvent Recovery Processes

For chemical separation processes where energy consumption is a primary cost driver, 1,2-dichloropropane may be preferred over 1,3-dichloropropane due to its 11% lower enthalpy of vaporization (36.14 vs. 40.61 kJ/mol) [1]. This translates directly to reduced reboiler steam demand and cooling water requirements in distillation trains.

Catalytic Production of Allyl Chloride and Propyne Derivatives

In catalytic dehydrochlorination processes over silica-alumina catalysts, 1,2-dichloropropane exhibits a higher reaction rate than 1,3-dichloropropane [2]. The established activation energy of 60.6 kJ/mol enables accurate kinetic modeling and reactor design, making it a more efficient feedstock for producing 1-chloropropene isomers and subsequent propyne [2].

Environmental Fate Modeling and Bioremediation Strategy Development

The differential biodegradation kinetics of 1,2-dichloropropane relative to 1,3-dichloropropane by methanotrophic bacteria [3] inform groundwater contaminant transport models. The lower cometabolic rate constant and reduced enzyme inactivation [3] suggest that 1,2-DCP plumes may persist longer and require alternative or enhanced remediation approaches compared to 1,3-DCP plumes.

Polymer-Safe Solvent Selection in Multi-Material Assemblies

When solvent contact with rigid PVC components is unavoidable, 1,2-dichloropropane (χ = 0.65–0.68) presents a less aggressive swelling risk compared to 1,2-dichloroethane (χ <0.56) [4]. This material compatibility advantage supports its selection in applications such as well casing monitoring, PVC tubing systems, or gasket sealing where polymer integrity must be maintained.

Technical Documentation Hub

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